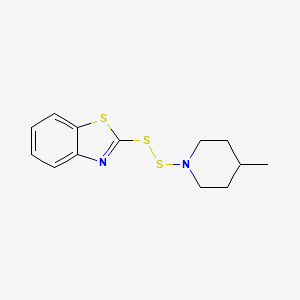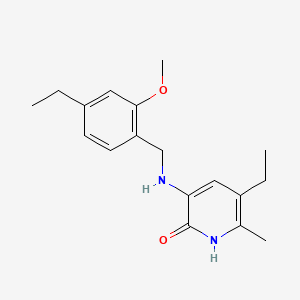
2,3,5-Trimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethylheptane is a branched alkane with the molecular formula C₁₀H₂₂ It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride or zeolites to facilitate the reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of halogenated derivatives.
Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Depending on the conditions, products can include 2,3,5-trimethylheptanol, 2,3,5-trimethylheptanone, or 2,3,5-trimethylheptanoic acid.
Halogenation: Products include 2,3,5-trimethylheptyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studies involving the metabolism of branched alkanes often use this compound as a model compound.
Medicine: Research into the pharmacokinetics and biotransformation of hydrocarbons may involve this compound.
Industry: It is used in the formulation of specialty fuels and lubricants due to its desirable combustion properties.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethylheptane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of branched methyl groups can influence the reactivity and selectivity of the compound in different reactions. For instance, in oxidation reactions, the methyl groups can stabilize intermediate radicals, leading to specific product formation.
Vergleich Mit ähnlichen Verbindungen
- 2,2,5-Trimethylheptane
- 2,3,3-Trimethylheptane
- 2,3,4-Trimethylheptane
Comparison: 2,3,5-Trimethylheptane is unique due to the specific positioning of its methyl groups, which can affect its physical and chemical properties. For example, the boiling point, melting point, and reactivity can vary significantly compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are critical.
Eigenschaften
CAS-Nummer |
20278-85-7 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,3,5-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-9(4)7-10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
YKPNYFKOKKKGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



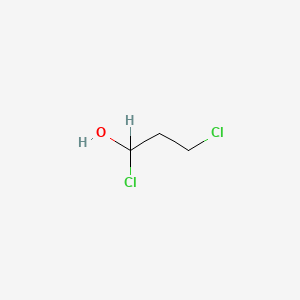
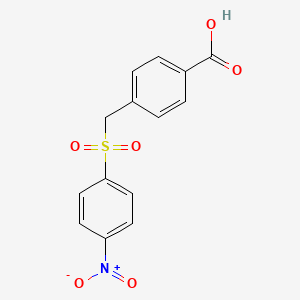
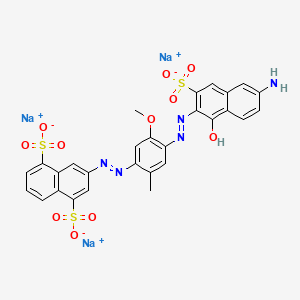

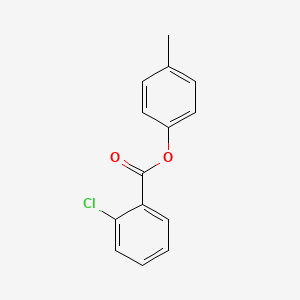
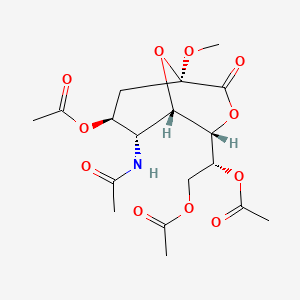

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
